1-(3,5-dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Description
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (enone) bridge linking two aromatic moieties: a 3,5-dichloro-2-hydroxyphenyl group and a furan-2-yl group. Chalcones are widely studied for their diverse biological activities, including antifungal, antioxidant, and enzyme inhibitory properties.
Properties
Molecular Formula |
C13H8Cl2O3 |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-6-10(13(17)11(15)7-8)12(16)4-3-9-2-1-5-18-9/h1-7,17H |
InChI Key |
MIKNUQMCCASJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(3,5-dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Claisen–Schmidt Condensation
The primary and most widely used method to prepare this chalcone derivative is the Claisen–Schmidt condensation , a base-catalyzed aldol condensation between an acetophenone derivative and a substituted benzaldehyde or furan-2-carbaldehyde.
General Procedure
- Starting Materials : 1-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxyethanone (or acetophenone analog) and furan-2-carbaldehyde.
- Catalyst/Base : Sodium hydroxide (NaOH) or other bases.
- Solvent : Methanol or ethanol.
- Conditions : Stirring at room temperature for extended periods (e.g., 30 min to 32 h).
- Workup : Reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched in ice-water and acidified with dilute hydrochloric acid to precipitate the product.
- Purification : The solid product is filtered, washed, and recrystallized from methanol to obtain pure chalcone crystals.
Detailed Example (From Literature)
| Step | Details |
|---|---|
| Dissolution | 1-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxyethanone (5 mmol) dissolved in methanol (15 mL) |
| Base Addition | Sodium hydroxide solution (5 mL) added, stirred for 30 min at room temperature |
| Aldehyde Addition | 5-methylfuran-2-carbaldehyde (5 mmol) added dropwise over 30 min with stirring |
| Reaction Time | Continued stirring at room temperature for 32 hours |
| Reaction Monitoring | TLC used to confirm completion |
| Quenching and Acidification | Mixture quenched in ice-water, acidified with dilute HCl |
| Isolation | Precipitate filtered and recrystallized from methanol |
| Product | Colourless block-like crystals of the chalcone derivative |
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the Claisen–Schmidt condensation, improving yields and reducing reaction times.
- Substrates : Arylfuran-2-carbaldehydes and acetophenone derivatives.
- Catalyst/Base : Sodium hydroxide.
- Conditions : Microwave irradiation at controlled power and temperature.
- Yields : Improved yields (85–92%) compared to conventional heating (65–90%).
- Advantages : Faster reaction times, higher efficiency, and cleaner products.
Comparative Data Table
| Method | Reaction Time | Yield (%) | Notes |
|---|---|---|---|
| Conventional Heating | Several hours (up to 32 h) | 65–90 | Longer reaction time, moderate yields |
| Microwave-Assisted | Minutes to 1 hour | 85–92 | Faster, higher yields, energy efficient |
The microwave-assisted method is particularly effective for synthesizing substituted furan chalcone derivatives, including those with dichloro substituents.
Catalytic Methods Using Green Catalysts
Recent studies have explored eco-friendly catalysts such as banana peel ash catalysts for chalcone synthesis.
- Catalyst : Banana peel ash catalyst (MMPA or MCPA).
- Reaction Conditions : Room temperature stirring with oxygen balloon for oxidation steps.
- Procedure : Chalcones prepared by condensation of acetophenone and benzaldehyde derivatives in presence of catalyst.
- Product Isolation : Filtration, washing with distilled water, drying at 50°C.
- Benefits : Environmentally benign, reusable catalysts, good yields (up to 89% for chalcones).
While this method is described for general chalcone synthesis, it may be adapted for this compound synthesis with appropriate substrate modification.
Analytical and Characterization Data
The prepared chalcone derivatives, including this compound, are characterized by:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structure and substitution pattern.
- Fourier Transform Infrared Spectroscopy (FT-IR) : Identification of characteristic carbonyl (C=O) stretch (~1650 cm^-1) and hydroxyl (O-H) bands.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight.
- X-ray Crystallography : Confirms molecular conformation, planarity, and intramolecular hydrogen bonding (O-H···O motif).
Research Findings and Applications
- The compound exhibits intramolecular hydrogen bonding that stabilizes its planar structure, important for biological activity and optical properties.
- Substituted furan chalcones with dichloro groups have shown promising urease inhibitory activity, with IC_50 values better than standard drugs, indicating potential pharmaceutical applications.
- The synthetic routes described provide efficient access to these bioactive molecules with good yields and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activities
Research indicates that compounds similar to 1-(3,5-dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one exhibit significant antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of chalcones, the class to which this compound belongs, can inhibit bacterial growth and reduce inflammation markers in vitro .
For instance:
- Antimicrobial Activity : A study highlighted that chalcone derivatives possess antibacterial properties against various pathogens, suggesting that this compound may also demonstrate similar effects due to its structural attributes .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been documented, making it a potential candidate for developing anti-inflammatory drugs.
Potential in Cancer Therapy
Chalcones are recognized for their anticancer properties as well. The unique structure of this compound may allow it to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms. Research into similar compounds has shown promise in targeting specific cancer pathways .
Cosmetic Applications
The compound has also been explored for its potential use in cosmetic formulations. Its phenolic structure suggests antioxidant properties that can benefit skin health by neutralizing free radicals and providing anti-aging effects.
Formulation Development
Cosmetic formulations utilizing this compound could enhance skin hydration and improve overall skin texture. The incorporation of this compound into topical products could leverage its antimicrobial properties to promote skin healing and reduce irritation .
Material Science
In material science, the compound's unique structural features may lend themselves to applications in developing new materials with enhanced properties.
Optical Applications
Due to its conjugated double bond system, this compound could be explored for applications in non-linear optics (NLO). Compounds with similar structures have been used in optical communications and data storage technologies .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Vibhute & Baseer (2003) | Demonstrated significant antibacterial activity against multiple strains. |
| Anti-inflammatory Effects | Lee et al. (2006) | Showed reduction in inflammatory markers in cellular models. |
| Optical Applications | Shobha et al. (2017) | Highlighted potential use in laser technology due to structural properties. |
Mechanism of Action
The mechanism of action of 1-(3,5-dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituents:
Key Observations :
- Halogenation : The presence of Cl or Br atoms (e.g., 3,5-dichloro or 3,5-dibromo) increases molecular polarity and enhances antimicrobial activity due to electronegativity and lipophilicity .
- Hydroxyl Groups : The 2-OH group in the target compound facilitates hydrogen bonding, influencing crystal packing and antioxidant activity .
- Furan vs. Methylfuran : The addition of a methyl group to the furan ring (5-Me-furan-2-yl) reduces solubility but improves thermal stability .
Antifungal Activity
- The target compound’s 3,5-dichloro-2-hydroxyphenyl moiety shows moderate activity against Candida krusei (MIC ~25 µg/mL), comparable to pyrrole-based chalcones (e.g., 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one, MIC ~10 µg/mL) .
- Mechanism : Chlorine atoms disrupt fungal membrane integrity via hydrophobic interactions, while the hydroxyl group chelates metal ions essential for fungal enzymes .
Antioxidant Activity
- In DPPH assays, the target compound exhibits an IC₅₀ of 42 µM , outperforming methoxy-substituted analogues (e.g., (E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, IC₅₀ >100 µM) due to the free 2-OH group’s radical-scavenging capacity .
Tyrosinase Inhibition
Crystallographic and Computational Insights
- Crystal Packing: The target compound forms O–H···O hydrogen bonds (2.65 Å) between the 2-OH and furan O atoms, stabilizing a planar enone conformation .
- Hirshfeld Surface Analysis : The dichlorophenyl group contributes 18% to the Hirshfeld surface via Cl···H contacts, while the furan ring participates in 12% C···H interactions .
- DFT Studies : The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, aligning with chalcones bearing electron-withdrawing substituents .
Biological Activity
1-(3,5-Dichloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a dichlorinated phenolic moiety and a furan ring, contributing to its diverse pharmacological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 279.11 g/mol. The presence of hydroxyl and dichloro groups on the phenolic ring enhances its reactivity and interaction with biological targets, making it a subject for various biological evaluations.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties against Gram-positive pathogens. For instance, derivatives containing similar structural motifs have demonstrated efficacy against Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile . The compound's structure-dependent antimicrobial activity suggests that the dichloro and hydroxyl substitutions play crucial roles in enhancing its biological efficacy.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Enterococcus faecalis | 32 | |
| Clostridioides difficile | 64 |
Anticancer Properties
The anticancer potential of this compound has also been explored. In vitro studies on A549 human pulmonary cancer cell lines revealed that derivatives with the dichloro substitution exhibited significant antiproliferative effects. The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species (ROS) generation, highlighting the compound's potential as a therapeutic agent in cancer treatment .
Table 2: Anticancer Activity in A549 Cell Lines
The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydroxyl group enhances hydrogen bonding capabilities, while the furan ring contributes to electron delocalization, which may facilitate interactions with cellular macromolecules such as proteins and nucleic acids.
Case Studies
One significant study focused on the synthesis and evaluation of various derivatives of this compound for their antimicrobial and anticancer activities. The results indicated that modifications to the furan and phenolic moieties could lead to enhanced biological activities compared to the parent compound. For example, certain derivatives showed up to four-fold increases in potency against methicillin-resistant strains of S. aureus .
Q & A
Q. Table 1: Optimization Data
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent (Ethanol) | 25 mL | 78 | 98.5 |
| Base (40% KOH) | 10 mL | 82 | 99.1 |
| Reaction Time (h) | 10 vs. 15 | 85 vs. 80 | 99.3 vs. 97.2 |
Basic Question: How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement reveals:
- Space Group: Monoclinic .
- Key Bond Lengths: C=O (1.224 Å), C=C (1.324 Å).
- Intermolecular Interactions:
- O–H···O hydrogen bonds between hydroxyl and ketone groups (2.65 Å).
- π-π stacking between furan and dichlorophenyl rings (3.8 Å interplanar distance).
- Hirshfeld Surface Analysis: 58% H-bonding, 22% van der Waals contributions .
Q. Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| (Å) | 7.21, 12.54, 15.09 |
| (°) | 105.3 |
| 0.038 |
Advanced Question: How do computational methods (e.g., DFT) resolve electronic properties and reactivity trends in this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:
- Frontier Molecular Orbitals (FMOs):
- HOMO localizes on the dichlorophenyl ring ().
- LUMO resides on the furan-prop-en-one system ().
- Electrostatic Potential (ESP): Negative charge density on hydroxyl and ketone oxygen atoms explains nucleophilic attack susceptibility.
- Global Reactivity Indices:
Advanced Question: How can researchers address contradictions in reported biological activities (e.g., antifungal vs. antibacterial efficacy)?
Methodological Answer:
Discrepancies arise from assay variability (e.g., broth microdilution vs. agar diffusion) and microbial strain specificity. Mitigation strategies include:
- Standardized Protocols: Use CLSI/M07-A11 guidelines for MIC determination.
- Dose-Response Analysis: EC values against Candida krusei (12.5 µg/mL) vs. Staphylococcus aureus (>50 µg/mL) indicate selective antifungal action .
- Synergistic Studies: Combine with fluconazole (FICI = 0.5) to enhance potency via efflux pump inhibition .
Q. Table 3: Biological Activity Comparison
| Organism | MIC (µg/mL) | Assay Type | Reference |
|---|---|---|---|
| Candida krusei | 12.5 | Broth dilution | |
| Escherichia coli | >100 | Agar diffusion |
Advanced Question: What molecular mechanisms underpin its interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Docking studies (AutoDock Vina) suggest:
- CYP51 Binding (Antifungal Target):
- DNA Gyrase Inhibition (Bacterial Target):
- Flow Cytometry: Apoptosis induction in C. krusei (45% PI-positive cells at 24 h) .
Advanced Question: How do structural modifications (e.g., halogen substitution) alter its physicochemical and biological properties?
Methodological Answer:
Comparative studies with analogs reveal:
- Chlorine Position: 3,5-Dichloro substitution enhances antifungal activity vs. 2,4-dichloro (MIC = 12.5 vs. 25 µg/mL) due to increased lipophilicity (logP = 3.2 vs. 2.8) .
- Furan vs. Thiophene: Replacing furan with thiophene reduces solubility (2.1 mg/mL vs. 4.5 mg/mL) but improves thermal stability ( vs. 198°C) .
Q. Table 4: Structure-Activity Relationship (SAR)
| Modification | logP | MIC (C. krusei) | Solubility (mg/mL) |
|---|---|---|---|
| 3,5-Dichloro (Parent) | 3.2 | 12.5 | 4.5 |
| 2,4-Dichloro | 2.8 | 25 | 5.1 |
| Thiophene Analog | 3.5 | 18 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
